REACTION_CXSMILES
|
[H-].[Na+].Cl[CH2:4][O:5][CH3:6].O.[CH:8](=[O:16])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:11]>CN(C)C=O>[CH3:6][O:5][CH2:4][O:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[CH:8]=[O:16] |f:0.1|
|
Name
|
|
Quantity
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3.43 mL
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Type
|
reactant
|
Smiles
|
ClCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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after stirring the mixture in an ice bath for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to the solution in an ice bath
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Type
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STIRRING
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Details
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the resulting mixture was stirred in an ice bath for 1 hour
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Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.4 mmol | |
AMOUNT: MASS | 6.54 g | |
YIELD: PERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |